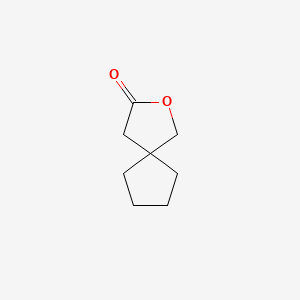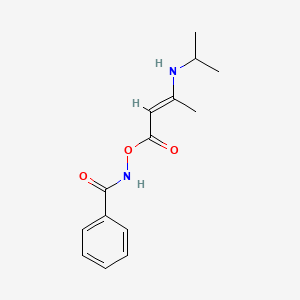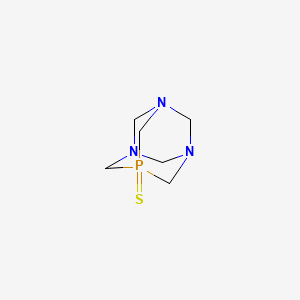
2-Oxaspiro(4,4)nonan-3-one
Vue d'ensemble
Description
“2-Oxaspiro(4,4)nonan-3-one” is a chemical compound with the molecular formula C8H12O2 . It is also known by other names such as “2-Azaspiro[4.4]nonan-3-one” and "1,3-Dioxo-2-oxaspiro[4.4]nonane" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a spirocyclic system, which is a cyclic system having two rings of which one atom is common . The molecular weight of this compound is approximately 140.180 Da .Applications De Recherche Scientifique
Synthesis of Functionalized Derivatives
- 2-Oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives, obtained through nucleophilic ring opening reactions, are important structural sub-units in bioactive compounds. These derivatives have been characterized using spectral data, including 1D and 2D NMR (Santos et al., 2000).
Development of Antimicrobial Agents
- Bispiroheterocyclic systems derived from 2-oxaspiro compounds have been synthesized and tested as antimicrobial agents. These systems showed promising results when compared to reference compounds like tetracycline (Al-Ahmadi, 1996).
Spiroheterocyclic Pyrylium Salts
- Spiroheterocyclic pyrylium salts, related to 1-oxa-4-thiaspiro[4.4] nonan-2-one, have been synthesized and evaluated for antimicrobial activities, demonstrating potential in this field (Al-Ahmadi & El-zohry, 1995).
Spiroaminals Synthesis
- Compounds with 1-oxa-7-azaspiro and 1-oxa-6-azaspiro ring systems, including 1-oxa-6-azaspiro[4.4]nonane, are significant in the synthesis of natural or synthetic products with biological activities. These compounds pose a challenge in chemical synthesis due to their unique structures and potential applications (Sinibaldi & Canet, 2008).
Antihypertensive Agents
- 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones, substituted with various groups, have been prepared and screened as antihypertensive agents. Some of these compounds demonstrated significant activity in lowering blood pressure (Caroon et al., 1981).
Synthesis of Carbo(hetero)cyclospirobutanoic Lactones
- The diethyl esters of various 2-oxo-1-oxaspiro acids, including 2-oxo-1-oxaspiro[4,4]nonan-3,4-dicarboxylic acid, have been synthesized and transformed, leading to the creation of novel compounds with potential applications in various fields (Kuroyan et al., 1995).
β-Lactones Synthesis
- The synthesis of β-lactones, such as 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one, via aldolization of ketones with phenyl ester enolates highlights the chemical diversity and potential applications of 2-oxaspiro compounds [(Wedler & Schick, 2003)](https://consensus.app/papers/synthesis-β‐lactones-aldolization-ketones-phenyl-ester-wedler/501ccd8b694b59c4bc0d4e7a791973f4/?utm_source=chatgpt).
Anisatin Model Synthesis
- 2-Oxaspiro[3.5]nonane and 5-hydroxy-5-methyl-2-oxaspiro[3.5]nonane have been synthesized as models for anisatin, a naturally occurring compound, demonstrating the role of 2-oxaspiro compounds in mimicking natural product structures (Kato et al., 1985).
Fused Spiroheterocyclic Systems
- New fused spiroheterocyclic systems related to thiazolopyrans, thiazolothiopyrans, and thiazolopyridines have been synthesized from 1-oxa-4-thiaspiro[4.4]nonan-2-one, showcasing the versatility of 2-oxaspiro compounds in creating diverse chemical structures (Al-Ahmadi & El-zohry, 1994).
Pheromone Analogues
- Oxaspiropentane derivatives have been evaluated as potential (+)-disparlure analogues in studies involving the male gypsy moth Lymantria dispar, highlighting the applicability of 2-oxaspiro compounds in biological research and pest control (Solari et al., 2007).
Crystal Structure Analysis
- The crystal structure of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, a derivative of 2-oxaspiro[4.5]decane, has been analyzed, providing insights into the molecular structure of these compounds and their potential applications in material science and crystallography (Wang et al., 2011).
Nicholas Reaction-Based Synthesis
- The Nicholas reaction has been utilized for the synthesis of various 1-oxaspiro skeletons, such as 1-oxaspiro[4.4]nonane, demonstrating the utility of this reaction in creating complex spiro compounds (Mukai et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
2-oxaspiro[4.4]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-5-8(6-10-7)3-1-2-4-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALILMFKQNWAAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205855 | |
| Record name | 2-Oxaspiro(4,4)nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5724-62-9 | |
| Record name | 2-Oxaspiro(4,4)nonan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005724629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxaspiro(4,4)nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2Z)-2-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657480.png)

![ethyl (2Z)-2-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657482.png)
![N-[1-[2-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydrazinyl]-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B1657483.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B1657485.png)



![ethyl (2Z)-5-(4-chlorophenyl)-2-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657492.png)

![2-[[(E)-2-benzamido-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B1657496.png)
![2-chloro-5-[5-[(Z)-[5-(4-chlorophenyl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1657497.png)
![N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1657500.png)
![N,N'-bis[(E)-(5-chlorothiophen-2-yl)methylideneamino]butanediamide](/img/structure/B1657502.png)
